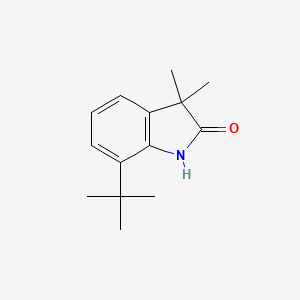
7-(tert-Butyl)-3,3-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(tert-Butyl)-3,3-dimethylindolin-2-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-3,3-dimethylindolin-2-one typically involves the construction of the indole ring followed by the introduction of the tert-butyl and dimethyl groups. One common method starts with the Vilsmeier formylation of 4-bromo-1H-indole to obtain a formylated intermediate. This intermediate is then subjected to various reactions, including reduction, protection, and substitution, to introduce the tert-butyl and dimethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems for efficient and sustainable synthesis, as well as the use of commercially available starting materials and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
7-(tert-Butyl)-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the tert-butyl group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
7-(tert-Butyl)-3,3-dimethylindolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(tert-Butyl)-3,3-dimethylindolin-2-one involves its interaction with various molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and enzyme activity. The tert-butyl and dimethyl groups may also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene
Uniqueness
7-(tert-Butyl)-3,3-dimethylindolin-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
7-tert-butyl-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C14H19NO/c1-13(2,3)9-7-6-8-10-11(9)15-12(16)14(10,4)5/h6-8H,1-5H3,(H,15,16) |
Clé InChI |
OQLHPAOEZDTZSR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)C(C)(C)C)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















